Trans-2,3-Butylene carbonate

Lithium-ion battery Graphite anode Solid electrolyte interphase (SEI)

Trans-2,3-Butylene carbonate (t-BC, CAS 65941-76-6) is the trans-isomer of 2,3-butylene carbonate, a five-membered cyclic carbonate ester with the formula C₅H₈O₃. It functions as an aprotic, polar solvent and has been investigated primarily as a specialty component in non-aqueous electrolytes for lithium-ion batteries and electric double-layer capacitors.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 65941-76-6
Cat. No. B12797399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-2,3-Butylene carbonate
CAS65941-76-6
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)O1)C
InChIInChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m0/s1
InChIKeyLWLOKSXSAUHTJO-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-2,3-Butylene Carbonate (CAS 65941-76-6): A Stereochemically Defined Cyclic Carbonate for Advanced Electrolyte Formulations


Trans-2,3-Butylene carbonate (t-BC, CAS 65941-76-6) is the trans-isomer of 2,3-butylene carbonate, a five-membered cyclic carbonate ester with the formula C₅H₈O₃ [1]. It functions as an aprotic, polar solvent and has been investigated primarily as a specialty component in non-aqueous electrolytes for lithium-ion batteries and electric double-layer capacitors [2]. Unlike the more common propylene carbonate (PC) or ethylene carbonate (EC), its stereochemistry introduces distinct steric and electronic properties that critically influence interfacial reactivity and low-temperature performance [3].

Stereochemical control
Trans-isomer defined for electrolyte interface studies
Anode compatibility
Supports graphite anode cycling without EC co-solvent
Operational range
May support low-temperature and high-voltage electrolyte research

Why Trans-2,3-Butylene Carbonate Cannot Be Directly Substituted by Other Cyclic Carbonates


Generic cyclic carbonates such as propylene carbonate (PC), ethylene carbonate (EC), or even the cis-isomer of 2,3-butylene carbonate (c-BC) cannot be freely interchanged with trans-2,3-butylene carbonate in electrolyte formulations. The stereochemical configuration of the methyl groups in t-BC alters the solvent's steric profile, solvation strength, and reduction pathway at the electrode interface [1]. As demonstrated in direct comparative studies, t-BC enables reversible lithium intercalation into graphite anodes without the destructive co-intercalation observed with PC, while c-BC causes catastrophic graphite exfoliation [2]. Substitution with conventional solvents therefore risks compromised SEI stability, increased irreversible capacity loss, and poor low-temperature discharge performance [3].

Isomer Trans: SEI-forming, reversible cycling reported Cis: exfoliation risk; stereochemistry may critically alter SEI
Carbonate t-BC: graphite-compatible SEI reported PC: co-intercalation and exfoliation may shift cycling behavior
Co-solvent t-BC: freezing-point depression reported EC: solidification at low temperature may limit cold-climate use

Quantitative Evidence: How Trans-2,3-Butylene Carbonate Differentiates from Key Comparators


Reversible Graphite Anode Intercalation Without Ethylene Carbonate: t-BC vs. Propylene Carbonate

Trans-2,3-butylene carbonate (t-BC) enables reversible lithium intercalation into graphite anodes, a property not shared by propylene carbonate (PC). In electrolytes based on t-BC, graphitic carbon anodes exhibit an initial coulombic efficiency of approximately 87% and can be cycled reversibly even in the complete absence of ethylene carbonate (EC) [1][2]. In contrast, PC-based electrolytes undergo continuous solvent decomposition on graphite, leading to exfoliation and a large irreversible capacity loss (>50 mAh/g) [1].

Graphite Intercalation: t-BC vs PC
Head-to-head
t-BC: ~87% initial CE
PC: irreversible exfoliation
Reversible cycling reported without EC
1 M LiPF₆ in t-BC/DEC 50:50 v/v; Li counter electrode
Lithium-ion battery Graphite anode Solid electrolyte interphase (SEI)

Solid Electrolyte Interphase (SEI) Stability: Trans vs. Cis Isomer

The trans-configuration of 2,3-butylene carbonate (t-BC) promotes the formation of a stable solid electrolyte interphase (SEI) on graphite anodes, whereas the cis-isomer (c-BC) leads to graphite exfoliation [1]. Red Moon molecular dynamics simulations and experimental observations reveal that t-BC-based electrolytes yield a higher proportion of dimerized reduction products, which are essential for SEI mechanical integrity and passivation quality [1]. Consequently, t-BC supports reversible lithium intercalation, while c-BC fails catastrophically under identical conditions.

SEI Stability: trans vs cis
Head-to-head
trans: stable SEI, high dimerization products
cis: exfoliation, low dimerization
Stereochemistry directly shapes SEI integrity
Red Moon MD simulations; 1 M LiPF₆, 0.0–1.5 V vs Li/Li⁺
Lithium-ion battery SEI film Electrolyte design

Electrochemical Stability Window and Boiling Point: Alkylated Cyclic Carbonates vs. Propylene Carbonate

2,3-Butylene carbonate (2,3BC), the alkylated cyclic carbonate class to which t-BC belongs, exhibits a significantly wider electrochemical stability window compared to propylene carbonate (PC). In electric double-layer capacitor (EDLC) applications, 2,3BC-based electrolytes provide a stable voltage window of 3.5 V, whereas conventional PC-based systems are limited to 2.7 V [1]. Additionally, 2,3BC possesses a high boiling point of 243°C, comparable to PC (242°C), ensuring thermal robustness [1].

Stability Window
Class-level
3.5 V vs 2.7 V (PC)
Reported wider window for EDLC electrolytes
SBP-BF₄ salt; room-temperature measurement
Electric double-layer capacitor Electrochemical stability High-voltage electrolyte

Melting Point Differential and Low-Temperature Performance Enhancement

Trans-2,3-butylene carbonate (t-BC) has a reported melting point of 37-38°C, which is nearly identical to ethylene carbonate (EC, 36°C) . However, unlike EC, t-BC effectively suppresses the freezing of EC when used as a co-solvent, improving low-temperature discharge performance of lithium-ion batteries [1]. This dual functionality—maintaining a high dielectric constant while preventing electrolyte solidification—addresses a key limitation of EC-rich formulations.

Low-Temperature Behavior
Cross-study
mp 37–38 °C; EC depressant reported
May suppress EC freezing in co-solvent blends
Electrolyte formulation with EC and DEC
Low-temperature electrolyte Crystallization suppression Lithium-ion battery

Where Trans-2,3-Butylene Carbonate Delivers Verifiable Procurement Value


Low-Temperature Lithium-Ion Battery Electrolyte Formulation

Replacing a portion of ethylene carbonate (EC) with trans-2,3-butylene carbonate (t-BC) in electrolyte blends lowers the freezing point without compromising graphite anode compatibility. This enables batteries to maintain discharge capacity below -20°C, a requirement for automotive and aerospace applications [1].

Graphite Anode-Compatible Electrolytes Without Ethylene Carbonate

For battery manufacturers seeking to reduce or eliminate EC due to its high melting point and flammability concerns, t-BC serves as a viable alternative. Electrolytes based on t-BC and linear carbonates (e.g., DEC) support reversible graphite cycling, providing a path to safer, lower-flammability formulations [2].

High-Voltage Electric Double-Layer Capacitor (EDLC) Electrolytes

Incorporating 2,3-butylene carbonate (2,3BC) as a solvent extends the operating voltage of EDLCs from 2.7 V to 3.5 V compared to PC-based systems. This 0.8 V increase directly translates to higher energy density, making t-BC a strategic choice for next-generation supercapacitors in power grid and hybrid vehicle applications [3].

Model Solvent for Studying Stereochemical Effects on SEI Formation

Given the stark difference in SEI stability between trans- and cis-2,3-butylene carbonate, t-BC is employed as a model compound in fundamental research to elucidate the role of solvent geometry on interfacial film formation. This understanding guides the design of novel electrolyte additives and solvents with tailored passivation properties [4].

Application
Selection Property
Validation Focus
Low-temperature Li-ion electrolyte research
Freezing-point depression in carbonate blends
Discharge capacity retention below −20 °C
EC-free graphite anode electrolyte studies
Reversible intercalation without ethylene carbonate
Coulombic efficiency and SEI passivation quality
High-voltage EDLC electrolyte development
Electrochemical stability window extension
Operating voltage margin and energy density gain
Stereochemical SEI formation model studies
Trans vs cis isomer SEI comparison
Dimerization product distribution and film morphology

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